molecular formula C16H23N7 B6117430 N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B6117430
M. Wt: 313.40 g/mol
InChI Key: OHYBNXMFOCWDFL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the triazine core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution reactions: The introduction of the 2-methylphenyl group and the 4-methylpiperazin-1-ylmethyl group is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed:

    Oxidation products: Oxidized derivatives with altered functional groups.

    Reduction products: Reduced forms with modified chemical structures.

    Substitution products: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of triazine derivatives.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Receptor modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

  • N-(2-chlorophenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
  • N-(2-methylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Uniqueness:

  • Substituent effects: The presence of the 2-methylphenyl and 4-methylpiperazin-1-ylmethyl groups imparts unique chemical and biological properties to the compound.
  • Reactivity: The specific substituents influence the reactivity and stability of the compound, making it distinct from other triazine derivatives.

Properties

IUPAC Name

2-N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-5-3-4-6-13(12)18-16-20-14(19-15(17)21-16)11-23-9-7-22(2)8-10-23/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYBNXMFOCWDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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